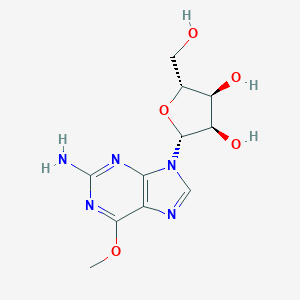

O-Methylguanosine

Overview

Description

Synthesis Analysis

The synthesis of O-Methylguanosine, particularly the 2'-O-methylguanosine variant, has been achieved through efficient and chemoselective methods. One notable approach involves a high-yield synthesis without the protection of the guanine base, utilizing methylene-bis-(diisopropylsilyl chloride) as a new protecting group for nucleosides. This method emphasizes the importance of using CH₃Cl as a weak electrophile and NaHMDS as a mild base for successful 2'-O-methylation (Chow et al., 2003). Additionally, other methods have explored the alkylation of guanosine and its derivatives, indicating the diversity of techniques available for synthesizing modified guanosines (Farmer et al., 1973).

Molecular Structure Analysis

Structural studies have shown that O-Methylguanosine derivatives, such as O6-methyldeoxyguanosine, exhibit unique electronic, geometric, and conformational properties. X-ray and NMR studies have provided insights into the geometry and conformation of these molecules, revealing that O6-methylguanine residues closely resemble adenine more than guanine in their molecular dimensions. The methoxy group's coplanar arrangement with the purine ring and the implications of these structural features on mutagenicity have been extensively documented (Yamagata et al., 1988).

Chemical Reactions and Properties

O-Methylguanosine participates in various chemical reactions, highlighting its reactivity and functional versatility. For instance, its interaction with singlet oxygen has been studied, showing the formation of specific oxidation products that contribute to understanding DNA damage and repair mechanisms. The reaction mechanisms and the isolation of oxidation products provide valuable insights into the chemical behavior of guanine derivatives under oxidative stress (Ravanat & Cadet, 1995).

Physical Properties Analysis

The physical properties of O-Methylguanosine and its derivatives, such as solubility, melting point, and spectral characteristics, are crucial for their application in nucleic acid chemistry and drug development. While specific studies focusing on these aspects were not highlighted, understanding these properties is essential for designing and synthesizing oligonucleotides containing modified guanosines for therapeutic and research applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other nucleic acid bases, enzymatic incorporation into DNA and RNA, and stability under physiological conditions, are key to O-Methylguanosine's functionality in biological systems. For example, the synthesis and properties of copolymers with deoxycytidylic acid have been investigated, showing the potential for creating high-molecular-weight polymers with significant secondary structures. Such studies shed light on how modifications at the O6 position of guanine can disrupt normal base-pairing relationships and affect the secondary structure of nucleic acids (Mehta & Ludlum, 1978).

Scientific Research Applications

Detection and Repair Monitoring : A study developed a radioimmunoassay for detecting O6-methylguanine in alkylated DNA. This assay is significant in monitoring the production, persistence, and repair of modified nucleic acid components in cells and tissues exposed to carcinogens (Briscoe, Spizizen, & Tan, 1978).

DNA Damage and Methylation : Research indicates that O6-methyldeoxyguanosine and O6-ethyldeoxyguanosine inhibit the removal of O6-methylguanine from DNA, suggesting their role in DNA damage and methylation (Pegg & Swann, 1979).

Biochemical Properties : Methylated guanosines, including O-Methylguanosine, show higher proton affinities and gas-phase basicities than canonical guanosine, indicating their potential role in nucleic acid biochemistry (Devereaux, Zhu, & Rodgers, 2018).

Mutagenic Nucleotide Detection : A study presented a rapid and selective method for the site-selective modification of O6-methyl-2'-deoxyguanosine in DNA, enabling sensitive detection of this mutagenic nucleotide (Onizuka et al., 2012).

Role in mRNA Translation : 7-Methylguanosine plays a critical role in the initiation of eukaryotic mRNA translation by specifically recognizing mRNA by initiation factor IF-M3 (Shafritz et al., 1976).

Photochemical Relaxation Pathways : S6-methylthioinosine and O6-methylguanosine exhibit photochemical relaxation pathways, which suggests that they may not pose a threat to cells when absorbed by UVB radiation (Ashwood, Ortiz-Rodríguez, & Crespo-Hernández, 2017).

Regulation of mRNA Cap Methylation : The methylation of the 7-methylguanosine cap on mRNA is essential for efficient gene expression and cell viability. Regulation of this methylation is crucial for cellular processes (Cowling, 2009).

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861265 | |

| Record name | 6-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Methyl Guanosine | |

CAS RN |

7803-88-5 | |

| Record name | O-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-O-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

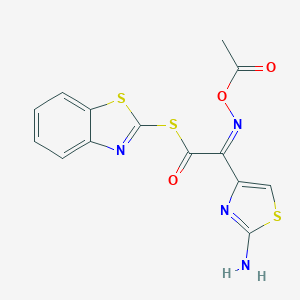

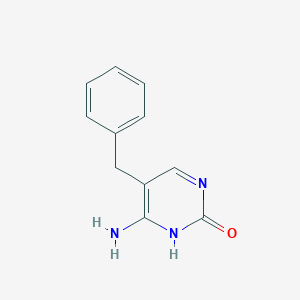

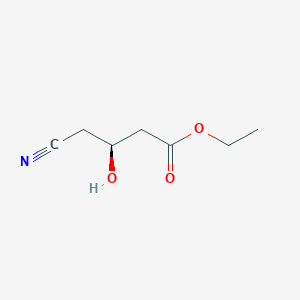

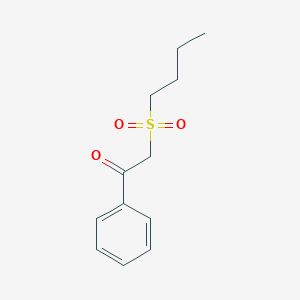

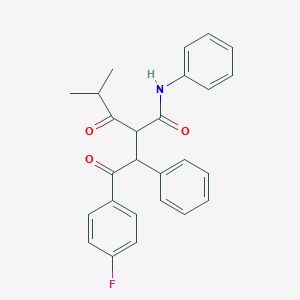

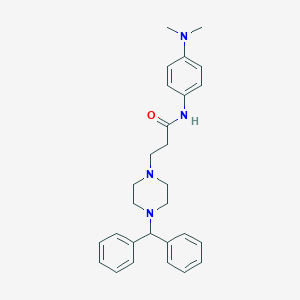

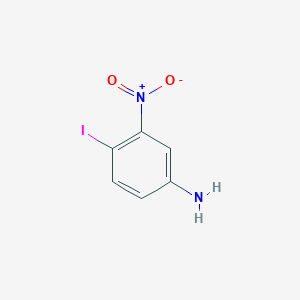

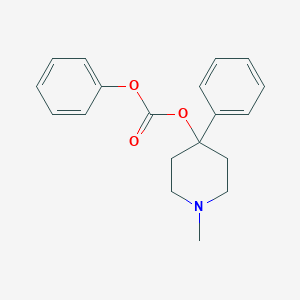

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)